molecular formula C14H18ClF3N2O B2859640 2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351649-42-7

2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2859640
CAS RN: 1351649-42-7
M. Wt: 322.76
InChI Key: QUEFVKFLPDOOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride” are not explicitly mentioned in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride” are not explicitly mentioned in the available sources .

Scientific Research Applications

Anticancer Activity

A series of 1,2,4-triazine derivatives incorporating a piperazine moiety have been synthesized, including compounds structurally related to 2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride. These compounds were investigated for their anticancer activities, particularly against breast cancer cells (MCF-7) and healthy cells (NIH/3T3), showing promising antiproliferative effects comparable to cisplatin, a notable anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Synthesis Methods

Research on the electrochemical synthesis of new phenylpiperazine derivatives, closely related to the chemical structure of interest, has been conducted. This work has led to the development of a novel, environmentally friendly, reagent-less method for synthesizing phenylpiperazine derivatives in aqueous solutions, highlighting the importance of green chemistry in the synthesis of pharmaceutical compounds (Nematollahi & Amani, 2011).

Antimicrobial Activity

New chalcones containing a piperazine moiety have been synthesized and evaluated for their antimicrobial activity. Some derivatives exhibited significant activity against Gram-positive bacteria (Staphylococcus aureus and Escherichia coli) and Candida albicans, showing the potential of piperazine derivatives in antimicrobial applications (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).

Novel Syntheses and Characterizations

A novel one-pot Biginelli synthesis has been employed to synthesize dihydropyrimidinone derivatives containing a piperazine or morpholine moiety. This method offers a simple and efficient route to a variety of piperazine-containing compounds, which could be useful in developing new pharmaceuticals (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Mechanism of Action

The mechanism of action of “2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride” is not explicitly mentioned in the available sources .

Safety and Hazards

The safety and hazards associated with “2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride” are not explicitly mentioned in the available sources .

Future Directions

The future directions for the research and application of “2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride” are not explicitly mentioned in the available sources .

properties

IUPAC Name

2-phenyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O.ClH/c15-14(16,17)11-18-6-8-19(9-7-18)13(20)10-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEFVKFLPDOOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride

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